4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a nitrophenyl group, and a dimethylsulfamoyl moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.
Attachment of the Dimethylsulfamoyl Group: This step typically involves the reaction of the intermediate compound with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Mechanism of Action
The mechanism of action of 4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in binding to biological targets, while the thieno[3,4-c]pyrazole core could interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-dimethylsulfamoyl)-N-(2-(4-aminophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with an amino group instead of a nitro group.
4-(N,N-dimethylsulfamoyl)-N-(2-(4-methylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S2/c1-23(2)32(29,30)16-9-3-13(4-10-16)20(26)21-19-17-11-31-12-18(17)22-24(19)14-5-7-15(8-6-14)25(27)28/h3-10H,11-12H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCGKXZECWWCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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